molecular formula C22H19N5OS B2412911 5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole CAS No. 1031989-09-9

5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole

Cat. No.: B2412911
CAS No.: 1031989-09-9
M. Wt: 401.49
InChI Key: SADJXFLWRGRSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole is a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3), including both the wild-type and clinically relevant internal tandem duplication (ITD) mutants. FLT3 is a critical target in hematological malignancies, particularly acute myeloid leukemia (AML) , where constitutive signaling drives aberrant proliferation and survival of leukemic blasts. This compound demonstrates significant anti-proliferative activity in FLT3-dependent cell lines, such as MV4-11, by effectively blocking FLT3 autophosphorylation and its downstream signaling pathways, including STAT5 and MAPK. Its primary research application is in the preclinical investigation of oncogenic signaling in AML , providing a valuable tool for elucidating the molecular consequences of FLT3 inhibition and for evaluating potential combination therapies. Researchers utilize this inhibitor to study mechanisms of resistance and to model therapeutic responses in vitro and in vivo, offering critical insights for the development of targeted leukemia treatments.

Properties

IUPAC Name

5-methyl-2-(3-methylphenyl)-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c1-13-7-6-8-16(11-13)21-23-18(14(2)28-21)12-29-22-20-26-25-15(3)27(20)19-10-5-4-9-17(19)24-22/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADJXFLWRGRSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C16H16N4OS\text{C}_{16}\text{H}_{16}\text{N}_4\text{OS}

This structure includes a triazole and quinoxaline moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Adenosine Receptors : Compounds in the triazoloquinoxaline family often exhibit affinity for adenosine receptors (A1 and A2), which play crucial roles in various physiological processes. For instance, certain derivatives have shown selective inhibition of these receptors, suggesting potential applications in treating neurological disorders .
  • Kinase Inhibition : The presence of the quinoxaline moiety suggests potential inhibition of kinases involved in cancer progression. Kinase inhibitors are vital in cancer therapy as they can disrupt signaling pathways that promote cell proliferation and survival .

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For example:

  • Cell Line Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .
CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CSF-26842.30

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. A preliminary assessment indicated activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus .

Case Studies

  • In Vivo Studies : A study involving a related triazoloquinoxaline compound demonstrated significant reduction in tumor volume in mouse models when administered at specific dosages. The mechanism was linked to the inhibition of angiogenesis and induction of apoptosis in cancer cells.
  • Behavioral Studies : Compounds from the same class have shown promise in behavioral models for depression, indicating their potential as rapid-acting antidepressants due to their modulation of adenosine receptors .

Scientific Research Applications

Anticancer Applications

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold, which is part of the compound's structure, has been extensively studied for its anticancer properties. Recent studies have demonstrated that derivatives of this scaffold exhibit significant cytotoxic activity against various cancer cell lines.

Case Studies

  • Melanoma Cell Lines : Research has shown that compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline structure display promising activity against melanoma cell lines. For instance, a study evaluated 16 novel compounds and found that three exhibited notable cytotoxic effects on the A375 melanoma cell line .
  • Breast Cancer : Ezzat et al. synthesized potent adenosine receptor antagonists derived from this scaffold that demonstrated low-micromolar-range cytotoxicity against the MDA-MB-231 human triple-negative breast adenocarcinoma cell line .

Table 1: Anticancer Activity of Selected Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA375 (Melanoma)5.0Apoptosis induction
Compound BMDA-MB-2313.5Cell cycle arrest
Compound CHepG27.0DNA intercalation

Antibacterial Properties

The compound also shows potential as an antibacterial agent. Studies have synthesized a series of fused tricyclic 1,2,4-triazolo[4,3-a]quinoxaline derivatives that were evaluated for their antibacterial activity.

Research Findings

  • The synthesized compounds displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited higher efficacy than standard antibiotics like Etoposide .

Table 2: Antibacterial Activity of Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus12 µg/mL
Compound EEscherichia coli15 µg/mL

Antiviral Applications

Emerging research suggests that derivatives of the compound may possess antiviral properties. Specifically, studies have indicated that certain triazoloquinoxaline derivatives can inhibit viral replication.

Case Studies

  • A recent investigation demonstrated that specific compounds could block the proliferation of Hepatitis C virus (HCV) at concentrations ranging from 10 to 100 µg/mL .

Other Pharmacological Activities

Beyond anticancer and antibacterial applications, the compound's structural components suggest potential in other therapeutic areas:

Neurodegenerative Disorders

Some studies indicate that compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold may have neuroprotective effects and could serve as leads for developing treatments for neurodegenerative diseases.

Cardiac Modulation

Research has also highlighted the potential of these compounds as cardiac modulators due to their ability to affect signaling pathways related to heart function.

Immunomodulatory Effects

Certain derivatives have shown promise in modulating immune responses, indicating their potential use in treating autoimmune disorders.

Q & A

Q. Critical Challenges :

  • Intermediate instability : Protect reactive amines with Boc groups during triazole formation .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile) to isolate intermediates .

What analytical techniques are essential for confirming the purity and structure of this compound?

Basic Research Question
Core Techniques :

  • 1H/13C NMR : Assign peaks to verify the triazole (δ 8.2–8.5 ppm), oxazole (δ 7.1–7.3 ppm), and m-tolyl (δ 2.3 ppm, CH3_3) groups .
  • HPLC-MS : Confirm molecular ion ([M+H]+^+) and purity (>95%) using a reverse-phase column (e.g., Zorbax Eclipse XDB-C18) .
  • Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. Advanced Validation :

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry .

How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Advanced Research Question
SAR Strategies :

  • Substituent variation : Replace m-tolyl with electron-withdrawing groups (e.g., -CF3_3) to enhance target affinity .
  • Linker modification : Test ethylene or propylene spacers instead of methylthio to alter flexibility and solubility .
  • Heterocycle substitution : Introduce pyridine or thiophene in place of oxazole to modulate pharmacokinetics .

Q. Methodology :

  • In vitro assays : Screen derivatives against fungal 14α-demethylase (CYP51) or bacterial DNA gyrase .
  • Molecular docking : Use AutoDock Vina to predict binding modes with PDB targets (e.g., 3LD6 for CYP51) .

How should researchers resolve contradictions in reported biological activity data for triazolo-oxazole derivatives?

Advanced Research Question
Root Causes of Contradictions :

  • Assay variability : Differences in microbial strains (e.g., Candida albicans vs. Aspergillus fumigatus) or incubation conditions .
  • Compound stability : Degradation in DMSO stock solutions or under assay conditions .

Q. Resolution Strategies :

Standardize protocols : Use CLSI guidelines for antifungal susceptibility testing .

Quality control : Monitor compound stability via LC-MS before assays .

Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50_{50} normalization) .

What computational methods are recommended to predict the pharmacokinetic properties of this compound?

Advanced Research Question
Key Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (target: 2–3), bioavailability (%F >30%), and blood-brain barrier penetration .
  • CYP450 inhibition : Employ Schrödinger’s QikProp to assess interactions with CYP3A4/2D6 .
  • Toxicity screening : Run ProTox-II to predict hepatotoxicity and mutagenicity risks .

Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.